2-(2-Fluorophenyl)-3-phenylpropanenitrile

Vue d'ensemble

Description

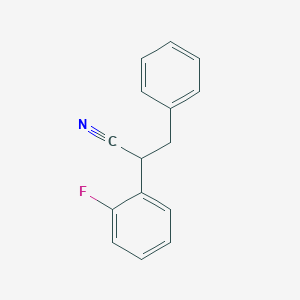

2-(2-Fluorophenyl)-3-phenylpropanenitrile is an organic compound that features a nitrile group attached to a propanenitrile backbone, with fluorophenyl and phenyl groups as substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-3-phenylpropanenitrile typically involves the reaction of 2-fluorobenzyl cyanide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Fluorophenyl)-3-phenylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of amides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 2-(2-Fluorophenyl)-3-phenylpropanenitrile is in drug discovery and development. Its structural properties enable it to act as a precursor for various pharmaceutical compounds. Key areas of research include:

- Anticancer Agents : Studies have shown that derivatives of this compound exhibit potential anticancer properties by interacting with specific biological targets involved in tumor growth and proliferation .

- Neurological Disorders : The compound has been investigated for its effects on alpha-adrenergic receptors, which are implicated in conditions such as glaucoma, neuropathic pain, and anxiety disorders . Its modulation of these receptors suggests potential therapeutic benefits in treating chronic pain and neurodegenerative diseases.

The biological activity of this compound has been explored in various studies:

- Interaction with Biomolecules : Research indicates that this compound can interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions due to its functional groups. This property is crucial for its role as a building block in drug design.

- Mechanism of Action : The fluoro group enhances reactivity, allowing the compound to participate in diverse chemical reactions essential for synthesizing bioactive molecules.

Material Science Applications

In addition to its medicinal uses, this compound has applications in material science:

- Polymer Chemistry : The compound can be used as a monomer or additive in the production of specialty polymers with tailored properties. Its ability to undergo various chemical transformations makes it suitable for creating materials with specific functionalities.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mécanisme D'action

The mechanism of action of 2-(2-Fluorophenyl)-3-phenylpropanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.

2-Fluorophenyl isocyanate: Used in the synthesis of various organic compounds.

Flubrotizolam: A synthetic benzodiazepine derivative with sedative and anxiolytic effects.

Uniqueness

2-(2-Fluorophenyl)-3-phenylpropanenitrile is unique due to its specific combination of a nitrile group with fluorophenyl and phenyl substituents. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

Overview

2-(2-Fluorophenyl)-3-phenylpropanenitrile is an organic compound characterized by a nitrile group attached to a propanenitrile backbone, with fluorophenyl and phenyl groups as substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : 255.29 g/mol

- CAS Number : 1169826-19-0

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The presence of the fluorine atom is believed to enhance the compound’s binding affinity and selectivity, which may lead to improved therapeutic effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the effectiveness of related compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 20 | Apoptosis | |

| HeLa | 15 | Cell Cycle Arrest | |

| A549 | 25 | Apoptosis |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may have efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

-

Study on Anticancer Properties :

- A study published in Journal of Organic Chemistry investigated the synthesis and anticancer activity of various arylpropanenitriles, including derivatives of this compound. Results showed promising anticancer activity against multiple cancer cell lines, with specific emphasis on the compound's ability to induce apoptosis through caspase activation pathways .

-

Antimicrobial Efficacy :

- Another research article focused on the antimicrobial activity of nitrile derivatives, revealing that compounds structurally similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study suggested that the fluorine substitution plays a crucial role in enhancing antibacterial potency .

Propriétés

IUPAC Name |

2-(2-fluorophenyl)-3-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-9,13H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGUPVRDHNANS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.